molecular formula C8H14F3NO3S B13576878 3-(Methanesulfinylmethyl)-3-methylazetidine,trifluoroaceticacid

3-(Methanesulfinylmethyl)-3-methylazetidine,trifluoroaceticacid

Cat. No.: B13576878
M. Wt: 261.26 g/mol
InChI Key: GPDOOLBCTNVEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3-(Methanesulfinylmethyl)-3-methylazetidine: is a chemical compound with the molecular formula . It consists of an azetidine ring (a four-membered saturated heterocycle) with a methanesulfinylmethyl group attached.

  • The compound’s structure includes a sulfur atom (S) in the sulfoxide functional group (R-SO-R’) and a methyl group (CH₃) on the azetidine ring.
  • It is a synthetic compound with potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: The synthesis of 3-(Methanesulfinylmethyl)azetidine involves several steps. One common approach is the reaction of an appropriate precursor with a sulfoxide reagent.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve mild temperatures and suitable solvents.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: 3-(Methanesulfinylmethyl)azetidine can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study the reactivity and synthetic applications of this compound.

      Biology and Medicine: Investigations into its potential biological activity, such as enzyme inhibition or pharmacological effects.

      Industry: Possible applications in materials science or as intermediates for other compounds.

  • Mechanism of Action

    • The exact mechanism of action for 3-(Methanesulfinylmethyl)azetidine remains an area of ongoing research.
    • It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other azetidine derivatives, such as 3-methylazetidine and related sulfoxides, share structural features.

      Uniqueness: The methanesulfinylmethyl group distinguishes it from other azetidines.

    Properties

    Molecular Formula

    C8H14F3NO3S

    Molecular Weight

    261.26 g/mol

    IUPAC Name

    3-methyl-3-(methylsulfinylmethyl)azetidine;2,2,2-trifluoroacetic acid

    InChI

    InChI=1S/C6H13NOS.C2HF3O2/c1-6(3-7-4-6)5-9(2)8;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7)

    InChI Key

    GPDOOLBCTNVEBK-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CNC1)CS(=O)C.C(=O)(C(F)(F)F)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.